molecular formula C5H7FO B13007808 (1R,4R)-4-Fluorocyclopent-2-en-1-ol

(1R,4R)-4-Fluorocyclopent-2-en-1-ol

Cat. No.: B13007808
M. Wt: 102.11 g/mol
InChI Key: CLVDAZFXWBIYEJ-WHFBIAKZSA-N
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Description

(1R,4R)-4-Fluorocyclopent-2-en-1-ol is an organic compound with a unique structure that includes a fluorine atom attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-Fluorocyclopent-2-en-1-ol typically involves the fluorination of cyclopentene derivatives. One common method is the addition of fluorine to cyclopentadiene, followed by hydrolysis to yield the desired alcohol. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-Fluorocyclopent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PCC, KMnO4

    Reducing agents: LiAlH4, NaBH4 (Sodium borohydride)

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

The major products formed from these reactions include ketones, aldehydes, and substituted cyclopentene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (1R,4R)-4-Fluorocyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. The presence of fluorine can significantly alter the biological activity of molecules, making this compound a valuable compound in drug discovery and development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (1R,4R)-4-Fluorocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-4-Fluorocyclohexanol: Similar structure but with a cyclohexane ring instead of a cyclopentene ring.

    (1R,4R)-4-Fluorocyclopentanol: Lacks the double bond present in (1R,4R)-4-Fluorocyclopent-2-en-1-ol.

    (1R,4R)-4-Fluorocyclopent-2-en-1-one: Contains a ketone group instead of an alcohol group.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a double bond in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C5H7FO

Molecular Weight

102.11 g/mol

IUPAC Name

(1R,4R)-4-fluorocyclopent-2-en-1-ol

InChI

InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3H2/t4-,5-/m0/s1

InChI Key

CLVDAZFXWBIYEJ-WHFBIAKZSA-N

Isomeric SMILES

C1[C@H](C=C[C@@H]1F)O

Canonical SMILES

C1C(C=CC1F)O

Origin of Product

United States

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